Diethyl 2-[(4-methylphenyl)methylene]malonate
Overview
Description
“Diethyl 2-[(4-methylphenyl)methylene]malonate” is a chemical compound with the molecular formula C15H18O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-[(4-methylphenyl)methylene]malonate” consists of 15 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 262.12050905 g/mol .
Physical And Chemical Properties Analysis
“Diethyl 2-[(4-methylphenyl)methylene]malonate” has a molecular weight of 262.30 g/mol . The compound has a XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Mass Spectrometry
Diethyl 2-[(4-methylphenyl)methylene]malonate is used in the field of mass spectrometry. The addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives . This compound is valuable for the synthesis of quinolones .
Synthesis of Quinolones
Diethyl 2-[(4-methylphenyl)methylene]malonate is an extremely valuable starting material for the synthesis of quinolones . Quinolones are a type of antibiotic, and this compound plays a crucial role in the development of new antibacterial agents .
Preparation of Arylidene Malonic Acids
This compound is used in the preparation of arylidene malonic acids . These compounds were prepared by the reaction of EMME with the appropriate Grignard reagent .
Adhesive Systems
Diethyl 2-[(4-methylphenyl)methylene]malonate is used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesive systems are monomer-based and 100 percent reactive .
Woodworking Applications
Novel one-part cyanoacrylate formulations have been developed for millwork applications offering improved sustained strength and durability . These adhesives provide an alternative to traditional solventborne wood glues or two-part cyanoacrylate adhesives .
Environmental Resistance
Similar to cyanoacrylates, methylene malonates provide supplementary environmental resistance that increases the range of overall industrial application . This property makes it a valuable compound in various industrial applications .
Future Directions
properties
IUPAC Name |
diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKBMHTZKUMANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348885 | |
Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14111-33-2 | |
Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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